[2-Fluoro-3-(oxan-4-yl)propyl](methyl)amine hydrochloride
Overview
Description
Scientific Research Applications
Fluorogenic Reagents for Amine Detection
A fluorogenic reagent, 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate, was developed for the analysis of primary amines and aminated carbohydrates, indicating the importance of fluorinated compounds in enhancing detection sensitivity in various analytical applications (Chen & Novotny, 1997).
Chiral Resolution Reagent
(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane serves as a chiral resolution reagent for α-chiral amines, showcasing the utility of fluorinated compounds in chiral chemistry and their role in analyzing scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).
Antimicrobial and Antibacterial Agents
Research on pyridonecarboxylic acids and their analogues demonstrates the potential antimicrobial and antibacterial activities of fluorinated compounds, underscoring their significance in developing new therapeutics (Egawa et al., 1984).
Synthesis and Characterization of Fluorinated Compounds
Studies on the synthesis and characterization of various fluorinated compounds, such as aryl oxime analogues and fluoro-polyimides, reveal the broad applicability of fluorine in modifying the physical and chemical properties of molecules for diverse applications, including materials science and organic synthesis (Chandrappa et al., 2012); (Xie et al., 2001).
Fluorescent Sensors and Molecular Probes
The development of a benzothiadiazole-based fluorescent sensor for detecting toxic chemicals highlights the role of fluorinated compounds in enhancing the sensitivity and selectivity of chemical sensors, demonstrating their value in environmental monitoring and public health (Zhang et al., 2017).
Properties
IUPAC Name |
2-fluoro-N-methyl-3-(oxan-4-yl)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18FNO.ClH/c1-11-7-9(10)6-8-2-4-12-5-3-8;/h8-9,11H,2-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOFDVKDVVDMLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CC1CCOCC1)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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